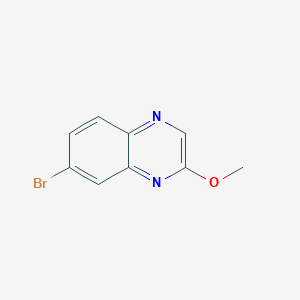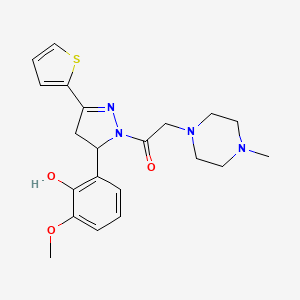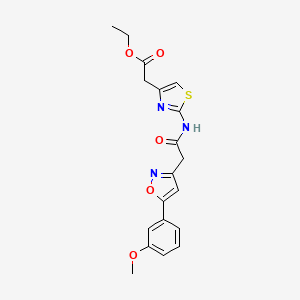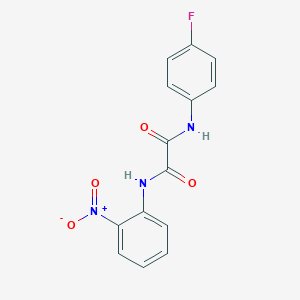![molecular formula C11H13Cl2N3 B2540824 [1-(2-chlorobenzyl)-1H-imidazol-4-yl]méthanamine chlorhydrate CAS No. 1439899-12-3](/img/structure/B2540824.png)
[1-(2-chlorobenzyl)-1H-imidazol-4-yl]méthanamine chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzyl group attached to the imidazole ring, making it a valuable molecule in various scientific and industrial applications.
Applications De Recherche Scientifique
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and the condition they are designed to treat.
Mode of Action
The mode of action of imidazole derivatives can also vary widely. For example, some imidazole derivatives have been found to inhibit the growth of bacteria, while others have been found to inhibit the growth of tumors . The specific mode of action would depend on the specific targets of the compound.
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby inhibiting their growth . Other imidazole derivatives have been found to inhibit the growth of tumors by affecting the cell cycle .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their structure. Some imidazole derivatives are highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of imidazole derivatives can vary widely depending on their mode of action and their targets. For example, some imidazole derivatives can result in the death of bacteria, while others can result in the inhibition of tumor growth .
Action Environment
The action environment of imidazole derivatives can also vary widely. For example, some imidazole derivatives are more effective in acidic environments, while others are more effective in alkaline environments . The effectiveness of these compounds can also be affected by factors such as temperature and the presence of other substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a substitution reaction where a suitable chlorobenzyl halide reacts with the imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production of [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Benzyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: can be compared with other imidazole derivatives:
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: Similar structure but with the chlorine atom at a different position on the benzyl group.
[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]ethanamine hydrochloride: Similar structure but with an ethanamine group instead of methanamine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures .
Propriétés
IUPAC Name |
[1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c12-11-4-2-1-3-9(11)6-15-7-10(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLMMZFGXCNRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)


![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2540753.png)


![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)


![N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2540761.png)
![7-fluoro-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinazoline](/img/structure/B2540762.png)
